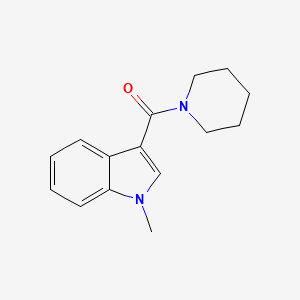

(1-methyl-1H-indol-3-yl)(piperidino)methanone

Description

Properties

IUPAC Name |

(1-methylindol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-16-11-13(12-7-3-4-8-14(12)16)15(18)17-9-5-2-6-10-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIMODZTAIIUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-3-yl)(piperidino)methanone typically involves the reaction of 1-methylindole with piperidine in the presence of a suitable catalyst. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-3-yl)(piperidino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

- Molecular Formula: C₁₄H₁₈N₂O

- Molecular Weight: 242.32 g/mol

- Melting Point: 108-109°C

Mechanism of Action

The compound primarily targets tubulin , inhibiting its polymerization, which disrupts the formation of the mitotic spindle during cell division. This action leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Chemistry

(1-methyl-1H-indol-3-yl)(piperidino)methanone serves as a building block in the synthesis of more complex molecules. Its unique piperidino group enhances its reactivity and versatility in chemical reactions, making it valuable for creating novel compounds.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: The compound has been evaluated for its antiproliferative effects on cancer cell lines such as HeLa, MCF-7, and HT-29, demonstrating significant cytotoxicity .

Medicine

This compound is under investigation for therapeutic applications in treating diseases linked to cell proliferation and inflammation. Its ability to induce apoptosis positions it as a candidate for cancer therapies .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique structural features that can modify material properties.

Anticancer Activity Evaluation

A recent study synthesized various derivatives of this compound and evaluated their antiproliferative activities against several cancer cell lines. The results indicated that some derivatives exhibited enhanced cytotoxic effects compared to the parent compound, suggesting that modifications to the indole structure can improve biological activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Parent Compound | HeLa | 15.2 |

| Derivative A | HeLa | 8.5 |

| Derivative B | MCF-7 | 12.3 |

| Derivative C | HT-29 | 9.8 |

Antimicrobial Studies

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl)(piperidino)methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to different biological effects. The piperidino group may enhance the compound’s binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Critical Insights

- Piperidine vs. Piperazine: Piperidino derivatives (e.g., target compound) lack the secondary amine in piperazine, reducing hydrogen-bond donor capacity but improving membrane permeability.

- Substituent Effects : Electron-withdrawing groups (e.g., thiazole) decrease basicity, while alkyl chains (e.g., pentyl in RCS-4) enhance lipophilicity and receptor affinity.

- Synthetic Accessibility : Palladium-catalyzed methods (e.g., ) are efficient for aryl ketones, whereas alkylation (e.g., ) is preferred for heterocyclic substituents.

Biological Activity

(1-methyl-1H-indol-3-yl)(piperidino)methanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

With a molecular weight of 232.28 g/mol, it features an indole moiety linked to a piperidine group, which is critical for its biological activity.

Target Interaction

The primary target of this compound is tubulin , a protein essential for microtubule formation in cells. The compound inhibits tubulin polymerization, disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase. This action ultimately induces apoptosis in various cell types.

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways, notably those involved in cell division and apoptosis. By interfering with these pathways, the compound can exert antiproliferative effects on cancer cells, making it a candidate for further therapeutic development .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis; G2/M arrest |

| MCF-7 | 0.34 | Induces apoptosis; G2/M arrest |

| HT-29 | 0.86 | Induces apoptosis; G2/M arrest |

These results indicate that the compound exhibits potent antiproliferative activity, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines .

Additional Biological Activities

Apart from its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.

- Neuropharmacological Effects : Indole derivatives are often evaluated for their effects on cannabinoid receptors, which may suggest neuropharmacological applications .

Study on Synthetic Cannabinoids

A comparative study involving similar indole derivatives highlighted that compounds like this compound may exhibit binding affinity to CB1 and CB2 receptors. The functional activation of these receptors can lead to various pharmacological effects, including analgesia and anti-inflammatory responses .

Stability and Pharmacokinetics

The stability of this compound under different environmental conditions was assessed. The compound shows a melting point of 108–109°C, indicating reasonable thermal stability which is crucial for its storage and application in biological assays.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (1-methyl-1H-indol-3-yl)(piperidino)methanone in laboratory settings?

- Answer: Two predominant methods are validated:

- Palladium-catalyzed C–H activation/C–C coupling (e.g., arylation of indole derivatives, yielding 82% with ethyl acetate/hexane purification) .

- Friedel-Crafts acylation using acyl chlorides and Lewis acids (e.g., AlCl₃), achieving moderate yields (50–54%) with cyclopentyl/cyclohexyl variants .

- Key considerations : Optimize solvent systems (e.g., dichloromethane or THF) and catalyst loading to suppress side reactions like over-acylation.

Q. How can researchers confirm the structural identity and purity of this compound?

- Answer : Use multi-spectral analysis :

- ¹H/¹³C NMR : Match δ values (e.g., indole C3-H signal at ~δ 7.70 ppm; methanone carbonyl at ~δ 190–198 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calcd. 236.1070, found 236.1070) .

- IR spectroscopy : Confirm carbonyl stretch (~1639–1652 cm⁻¹) .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

- Answer : Cross-reference high-resolution data (e.g., 400 MHz NMR, HRMS) from independent studies . For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling patterns and verify substituent positions.

Advanced Research Questions

Q. How does the electronic environment of the indole ring influence reactivity in derivatization?

- Answer : The 1-methyl group on indole enhances electron density at C3, facilitating electrophilic substitution (e.g., Friedel-Crafts acylation). Substituents on the piperidine ring modulate steric effects: bulky groups (e.g., cyclohexyl) reduce yields compared to smaller analogs (e.g., cyclopentyl) . For further functionalization, consider protecting-group strategies for the piperidine nitrogen .

Q. What challenges arise in optimizing reaction conditions for synthesis?

- Answer : Key challenges include:

- Byproduct formation : Competing N-alkylation vs. C-acylation in Friedel-Crafts reactions. Mitigate via low-temperature conditions (-10°C) and controlled acyl chloride addition .

- Catalyst deactivation : In Pd-catalyzed methods, ligand choice (e.g., PPh₃) and anhydrous conditions improve turnover .

- Purification : Use gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .

Q. Are there known biological targets or activities for this compound?

- Answer : While direct data is limited, structurally related indole-piperidine hybrids exhibit:

- Enzyme inhibition : e.g., acetylcholinesterase (AChE) or kinase targets due to planar indole and basic piperidine motifs .

- Receptor modulation : Fluorinated analogs show affinity for GPCRs (e.g., serotonin receptors) .

- Methodological recommendation : Screen against target panels (e.g., NIH Psychoactive Drug Screening Program) to identify hits.

Q. How can single-crystal X-ray diffraction resolve molecular structure uncertainties?

- Answer : Use SHELX programs for refinement:

- Collect data at low temperature (100 K) to minimize thermal motion .

- Refine using Olex2 or WinGX, focusing on anisotropic displacement parameters for the methanone group .

- Compare bond lengths (e.g., C=O: ~1.21 Å) and torsion angles with DFT-optimized models .

Q. What strategies guide analog design for SAR studies?

- Answer : Prioritize modifications:

- Indole ring : Introduce halogens (e.g., F, Cl) to alter electron density and bioavailability .

- Piperidine moiety : Replace with morpholine or azepane to probe steric/electronic effects .

- Methanone linker : Substitute with thiocarbonyl or amide groups to assess hydrogen-bonding interactions .

- Validate using molecular docking (e.g., AutoDock Vina) against hypothesized targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.